molecular formula C10H13N5O2S B7074707 N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide

N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide

Cat. No.: B7074707
M. Wt: 267.31 g/mol
InChI Key: PBNKHFKKSRWPDE-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural and electronic properties

Properties

IUPAC Name

N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-14(18(2,16)17)8-10-11-12-13-15(10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNKHFKKSRWPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=NN1C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide typically involves a multi-step process. One common synthetic route includes the reaction of N-methylmethanesulfonamide with bromoacetonitrile to form N-(cyanomethyl)-N-methylmethanesulfonamide. This intermediate then undergoes a [2+3] cycloaddition reaction with sodium azide to yield the desired tetrazole derivative . The reaction conditions often involve the use of polar solvents such as tetrahydrofuran (THF) and the presence of a base like potassium carbonate .

Chemical Reactions Analysis

N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .

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